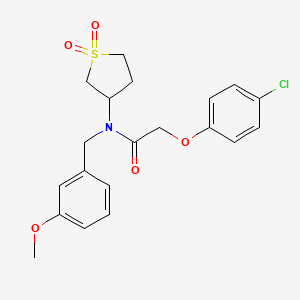![molecular formula C23H25NO4 B11398780 3-(4-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11398780.png)
3-(4-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenyl)methyl]-10-methyl-6-propyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and various substituents such as methoxyphenyl, methyl, and propyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)methyl]-10-methyl-6-propyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative and an appropriate alkene.
Introduction of the Oxazine Ring: The oxazine ring is introduced through a condensation reaction between the chromene derivative and an amine, followed by cyclization.
Substitution Reactions: The methoxyphenyl, methyl, and propyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methyl]-10-methyl-6-propyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4-Methoxyphenyl)methyl]-10-methyl-6-propyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-10-methyl-6-propyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar fused ring structure and are known for their diverse biological activities.
Benzoxazinone Derivatives: These compounds also contain an oxazine ring and are studied for their pharmacological properties.
Uniqueness
3-[(4-Methoxyphenyl)methyl]-10-methyl-6-propyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its specific substituents and the combination of chromene and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H25NO4/c1-4-5-17-11-21(25)28-23-15(2)22-18(10-20(17)23)13-24(14-27-22)12-16-6-8-19(26-3)9-7-16/h6-11H,4-5,12-14H2,1-3H3 |
InChI Key |
SJOMQNDATVRMGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11398708.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11398711.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11398712.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11398715.png)
![5-(butylamino)-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11398723.png)
![(4-fluorophenyl){5-[(furan-2-ylmethyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B11398731.png)


![Methyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11398773.png)
![3-(4-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11398775.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11398785.png)
![N-(2-{1-methyl-5-[(phenylcarbonyl)amino]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11398793.png)
![6-(4-chlorophenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398796.png)
![5-Methyl-7-phenyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11398799.png)
